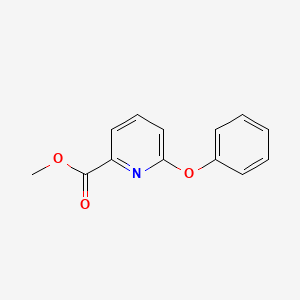

Methyl 6-phenoxypyridine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJBIXAXDWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512186 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-46-2 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Phenoxypyridine 2 Carboxylate and Analogues

Direct Synthesis Approaches

Direct approaches focus on forming the key phenoxypyridine core in a highly convergent manner. These methods often involve the formation of the carbon-oxygen bond connecting the phenyl and pyridine (B92270) rings as a pivotal step.

Nucleophilic Aromatic Substitution Routes for Phenoxypyridine Formation

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing electron-deficient aromatic systems like pyridine. nih.govthieme-connect.de The pyridine ring's inherent electrophilicity makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. thieme-connect.de This reaction is a direct method for introducing a phenoxy group onto the pyridine core.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov For the synthesis of Methyl 6-phenoxypyridine-2-carboxylate, this would involve the reaction of a precursor, Methyl 6-halopyridine-2-carboxylate (where the halogen is typically F, Cl, or Br), with a phenoxide salt (e.g., sodium phenoxide).

Key factors influencing the success of SNAr reactions on pyridines include:

The nature of the leaving group: The rate of substitution is often dependent on the ability of the leaving group to depart. For halopyridines, the reactivity order is generally F > Cl > Br > I, which is contrary to SN2 reactions but typical for SNAr, where the high electronegativity of fluorine activates the ring for nucleophilic attack. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov

Ring Activation: The presence of electron-withdrawing groups, such as the methyl carboxylate group at the 2-position, further activates the pyridine ring toward nucleophilic attack.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt.

This method provides a straightforward and often high-yielding pathway to the desired phenoxypyridine scaffold, provided a suitable halogenated precursor is available. nih.gov

Aryne Chemistry-Mediated Syntheses of 2-Phenoxypyridine (B1581987) Derivatives

Aryne chemistry offers an alternative and efficient route for the formation of phenoxypyridine derivatives. rsc.orgrsc.org Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. rsc.org

A common and mild method for generating the aryne intermediate (benzyne) in situ involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with a fluoride (B91410) source like cesium fluoride (CsF). rsc.orgnih.gov Once generated, the highly electrophilic aryne readily reacts with various nucleophiles. rsc.org

In the context of synthesizing 2-phenoxypyridine derivatives, a pyridin-2(1H)-one substrate is used to trap the aryne intermediate. The reaction proceeds at room temperature, making it an environmentally benign methodology that avoids harsh conditions and results in high yields. rsc.orgresearchgate.net

The general procedure involves stirring a solution of the pyridin-2(1H)-one derivative and the aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in a solvent like acetonitrile, followed by the addition of cesium fluoride to initiate the aryne formation. nih.gov This approach has been successfully applied to synthesize a variety of 2-phenoxypyridine compounds. rsc.org

| Reactant (Pyridin-2(1H)-one derivative) | Aryne Precursor | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,6-diphenylpyridin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, Acetonitrile, Room Temp, 4h | 2-phenoxy-4,6-diphenylpyridine | 85% |

| 4-(4-chlorophenyl)-6-phenylpyridin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, Acetonitrile, Room Temp, 4h | 4-(4-chlorophenyl)-2-phenoxy-6-phenylpyridine | 82% |

| 4-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, Acetonitrile, Room Temp, 4h | 4-(4-methoxyphenyl)-2-phenoxy-6-phenylpyridine | 80% |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect pathways involve the synthesis of key precursors, such as pyridine carboxylic acid esters, followed by the introduction of the phenoxy group or other aromatic moieties. These multi-step approaches offer flexibility in molecular design.

Carbonylation Reactions for Pyridine Carboxylic Acid Esters

The methyl carboxylate group is a key functional moiety of the target molecule. Palladium-catalyzed carbonylation reactions are a well-established method for preparing pyridine carboxylic acid esters from halopyridines. google.com This process involves the reaction of a halopyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. google.com

For the synthesis of a precursor like Methyl 6-chloropyridine-2-carboxylate, one might start from 2,6-dichloropyridine. The reaction introduces a methoxycarbonyl group at one of the chloro-substituted positions. The process typically utilizes a palladium complex with a phosphine (B1218219) ligand, such as a bisdiphenylphosphine. google.com A weak base, like an alkali metal acetate (B1210297) or carbonate, is also required. google.com This methodology is a cornerstone for producing the necessary pyridine ester building blocks for further functionalization. google.com

Cross-Coupling Strategies for Aromatic Moiety Introduction

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Ether Synthesis: While widely known for C-N bond formation (Buchwald-Hartwig amination), this palladium-catalyzed cross-coupling reaction is also highly effective for the synthesis of aryl ethers (C-O bonds). wikipedia.orgorganic-chemistry.org This reaction would be an ideal indirect pathway to form the phenoxy-pyridine linkage. The synthesis would involve coupling a halopyridine precursor, such as Methyl 6-chloropyridine-2-carboxylate, with phenol (B47542). The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. youtube.com The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for milder conditions and broader functional group tolerance. wikipedia.org

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like an arylboronic acid) with a halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com While not directly applicable for creating the C-O phenoxy bond of the target molecule, it is an essential strategy for synthesizing analogues, such as Methyl 6-phenylpyridine-2-carboxylate. chemicalbook.com The reaction of a precursor like Methyl 6-bromopyridine-2-carboxylate with phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃), would yield the corresponding 6-phenyl derivative. nih.govmdpi.com The tolerance of the Suzuki coupling for a wide range of functional groups makes it a highly practical approach. nih.gov

| Reaction | Bond Formed | Reactants | Catalyst System | Relevance to Target/Analogue |

|---|---|---|---|---|

| Buchwald-Hartwig Ether Synthesis | Aryl C-O | Aryl Halide + Phenol | Pd catalyst + Phosphine Ligand + Base | Direct formation of the phenoxy-pyridine bond. |

| Suzuki Coupling | Aryl C-C | Aryl Halide + Arylboronic Acid | Pd catalyst + Base | Synthesis of analogues like Methyl 6-phenylpyridine-2-carboxylate. chemicalbook.com |

Derivatization from Pyridine-2-carboxylic Acid and its Methyl Esters

Building the target molecule can also be achieved by starting with a more fundamental precursor like pyridine-2-carboxylic acid or its methyl ester and performing subsequent modifications.

Esterification: If a synthetic route produces 6-phenoxypyridine-2-carboxylic acid, the final step would be esterification. This is commonly achieved by reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. google.comchemicalbook.com The reaction is typically heated under reflux to drive the equilibrium towards the ester product. chemicalbook.com

Derivatization of Pre-existing Esters: A common strategy involves using a readily available ester, such as Methyl 6-methylpyridine-2-carboxylate or Methyl 6-chloropyridine-2-carboxylate, as a starting material. nih.gov The chloro-substituent can be replaced with a phenoxy group via SNAr or Buchwald-Hartwig ether synthesis as described above. Furthermore, the ester group itself can be a handle for creating analogues. For instance, reaction with various amines can convert the methyl ester into a wide range of amides, a common derivatization in medicinal chemistry. The synthesis of various 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers has been demonstrated starting from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, showcasing the utility of these precursors. ukm.edu.mynih.gov

Catalytic Systems in Synthetic Protocols (e.g., Palladium-catalyzed reactions)

The formation of the 6-phenoxy-pyridine core is typically achieved through nucleophilic aromatic substitution, a reaction that is greatly facilitated by transition metal catalysis. Palladium and copper-based systems are the most prominent catalysts for this transformation, primarily through reactions analogous to the Buchwald-Hartwig and Ullmann C-O cross-coupling reactions. wikipedia.orgresearchgate.net

Palladium-catalyzed reactions, in particular, offer mild conditions and broad functional group tolerance for the synthesis of aryl ethers. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of a halopyridine to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the desired aryloxypyridine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote the key reductive elimination step. organic-chemistry.org

For the synthesis of closely related 2-phenoxypyridine structures, palladium(II) acetate has been used effectively. In one study, the ortho-arylation of 2-phenoxypyridines was achieved using a catalytic system of Pd(OAc)₂, an oxidant (p-benzoquinone), and a silver salt (Ag₂CO₃) at elevated temperatures. acs.org While this reaction functionalizes the phenyl ring rather than forming the C-O bond, the conditions highlight the stability and reactivity of the phenoxypyridine scaffold under palladium catalysis.

Copper-catalyzed Ullmann-type reactions represent an older but still relevant method for forming C-O bonds. mdpi.com Traditional Ullmann conditions often require harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. mdpi.com However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions. For instance, the use of ligands like N,N'-dimethylenediamine can facilitate the coupling of aryl halides with phenols at lower temperatures. researchgate.net

The table below summarizes representative catalytic systems applicable to the synthesis of the phenoxypyridine scaffold.

| Catalytic System | Catalyst/Ligand | Typical Substrates | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed (Buchwald-Hartwig Type) | Pd₂(dba)₃ / XantPhos | 6-halopyridine-2-carboxylate, Phenol | Cs₂CO₃ | Toluene | 80-110 °C | researchgate.net |

| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ | 2-phenoxypyridine, Potassium aryltrifluoroborate | Ag₂CO₃ | CH₂Cl₂ | 130-140 °C | acs.org |

| Copper-Catalyzed (Ullmann Type) | CuI / N,N'-dimethylenediamine (TMEDA) | 2,x-dihalopyridines, Phenols | K₂CO₃ | DMF | 100-140 °C | researchgate.net |

| Ligand-Free Copper-Catalyzed | CuO Nanoparticles | Aryl halides, Phenols | KOH / Cs₂CO₃ | DMSO | ~100 °C | dntb.gov.ua |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources, selection of environmentally benign solvents, and maximization of atom economy. nih.gov

A comparative study on the synthesis of substituted pyridines highlights the advantages of microwave (MW) irradiation over conventional heating.

| Entry | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating | 6-9 hours | 71-88% | nih.gov |

| 2 | Microwave Irradiation | 2-7 minutes | 82-94% | nih.gov |

Solvent Selection: The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jk-sci.com Traditional solvents used in cross-coupling reactions, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and toluene, are classified as "problematic" or "hazardous" due to concerns over toxicity and environmental persistence. rsc.org Green chemistry encourages the use of safer alternatives. Solvent selection guides rank solvents based on safety, health, and environmental criteria, recommending greener options like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and in some cases, water. whiterose.ac.ukrsc.org The development of catalytic systems that are effective in these greener solvents is an active area of research.

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. encyclopedia.pub Synthetic strategies that maximize atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts, like many substitution or condensation reactions. While the synthesis of this compound via cross-coupling is a substitution reaction and thus inherently has byproducts (e.g., metal salts), the use of catalytic methods is a significant improvement over older stoichiometric approaches. encyclopedia.pubmdpi.com Designing multi-component reactions, where several starting materials are combined in a single step to form the product, is an excellent strategy for improving atom economy and reducing waste. nih.gov

Derivatization Strategies and Functionalization of Methyl 6 Phenoxypyridine 2 Carboxylate

Modifications at the Phenoxy Moiety

The terminal phenoxy group is a common feature in many biologically active compounds and serves as a prime target for derivatization. Modifications are typically aimed at altering steric bulk, electronic properties, and hydrophobic interactions. nih.gov Strategies for functionalizing the phenyl ring of the phenoxy group often involve electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the desired substituent and any existing groups on the ring.

Common modifications include the introduction of substituents at the ortho, meta, or para positions of the phenyl ring. For instance, the incorporation of electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as trifluoromethyl (-CF₃) can significantly influence the molecule's electronic profile and binding interactions. nih.gov Docking studies on other phenoxy-containing compounds have shown that such substitutions can enhance or alter interactions with biological targets, for example, by influencing H–π interactions. nih.gov The ortho substitution, in particular, can play a role in structural diversification and influencing hydrophobic interactions. nih.gov

Table 1: Examples of Substituents for Phenoxy Moiety Modification

| Position | Substituent Example | Potential Effect |

|---|---|---|

| Para | Methoxy (-OCH₃) | Electron-donating, potential for H-bonding |

| Para | Trifluoromethyl (-CF₃) | Electron-withdrawing, increases lipophilicity |

| Ortho | Methoxy (-OCH₃) | Influences conformation and steric profile |

Modifications at the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which dictates the strategies for its functionalization. C–H activation has emerged as a powerful tool for the site-selective introduction of new functional groups onto pyridine rings, avoiding the need for pre-functionalized starting materials. nih.gov Transition metal-catalyzed reactions, utilizing catalysts based on palladium, rhodium, iridium, or ruthenium, are commonly employed for this purpose. nih.govresearchgate.net

For the Methyl 6-phenoxypyridine-2-carboxylate scaffold, the C-H bonds at positions 3, 4, and 5 of the pyridine ring are potential sites for functionalization. The regioselectivity of these reactions can often be controlled by using directing groups. In this molecule, the pyridine nitrogen and the ester group could potentially direct catalysts to specific positions. nih.gov Common transformations include arylation, alkenylation, silylation, and carboxymethylation. nih.govrsc.org For example, Ir-catalyzed silylation has been shown to be effective for the meta-position of some pyridine rings. nih.gov

Another approach involves the synthesis of more complex fused-ring systems. The pyridine moiety is a component of numerous biologically significant heterocyclic systems, and various synthetic methods exist to construct fused rings, such as imidazo[1,2-a]pyridines, from 2-aminopyridine (B139424) precursors. benthamscience.comrsc.org While this compound is not a 2-aminopyridine, analogous condensation or cyclization strategies could be envisioned with suitably modified derivatives.

Transformations of the Ester Group

The methyl ester at the C-2 position of the pyridine ring is a versatile functional handle for a variety of chemical transformations. Standard organic synthesis techniques can be readily applied to modify this group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new functional group that can participate in further reactions or serve as a key interaction point in a biological context.

Amidation: The carboxylic acid (obtained from hydrolysis) can be converted into a wide range of amides by coupling with primary or secondary amines using standard peptide coupling reagents. Alternatively, direct aminolysis of the methyl ester can sometimes be achieved with certain amines at elevated temperatures.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation changes the electronic nature and steric profile at the C-2 position.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) can convert the ester into a tertiary alcohol, introducing two identical alkyl or aryl groups from the Grignard reagent.

These transformations are fundamental in medicinal chemistry for creating libraries of analogs with diverse properties.

Multi-Component Reactions Incorporating the Core Scaffold

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, minimizing synthetic steps and waste. nih.gov While specific MCRs involving this compound are not extensively documented, the pyridine scaffold itself is a common target and product of such reactions. nih.govderpharmachemica.com

For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that produces dihydropyridine rings, which can be subsequently oxidized to pyridines. nih.gov It is conceivable that synthetic strategies for the this compound core could be designed using MCRs. researchgate.net Conversely, derivatives of this scaffold could serve as building blocks in MCRs. For example, a derivative containing an aldehyde or an active methylene (B1212753) group could participate in reactions like the Biginelli or Passerini reactions to generate novel, complex heterocyclic structures. nih.gov MCRs offer a rapid and efficient pathway to generate molecular diversity from a central core structure. derpharmachemica.com

Table 2: Potential Multi-Component Reactions for Scaffold Elaboration

| Reaction Name | Potential Reactants Involving Scaffold | Resulting Structure Type |

|---|---|---|

| Passerini Reaction | Carboxylic acid derivative, aldehyde, isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Carboxylic acid derivative, amine, aldehyde, isocyanide | α-Acylamino carboxamide |

Oxidative Functionalization of Arene Moieties

Oxidative reactions provide another avenue for functionalizing the aromatic rings of this compound. Both the pyridine and the phenoxy rings can be targets for oxidation, potentially leading to novel derivatives.

The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov Pyridine N-oxides exhibit different reactivity compared to the parent pyridine, facilitating electrophilic substitution on the ring.

Furthermore, oxidative dearomatization of pyridines can be employed to access highly functionalized piperidine (B6355638) derivatives. nih.gov This can involve processes like dihydroxylation or epoxidation of the pyridine ring, often mediated by arenophiles, to create previously elusive oxidized heterocycles. nih.gov

The electron-rich phenoxy ring is also susceptible to oxidative functionalization. Oxidative C-H functionalization, catalyzed by various metal complexes, can introduce hydroxyl groups or other functionalities onto the phenyl ring. rsc.org Selective oxidation of such aromatic systems can be an effective route to functionalized molecules. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Methyl 6-phenoxypyridine-2-carboxylate and Related Complexes

X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, offering precise coordinates of its atoms in a crystal lattice. This information is invaluable for understanding intermolecular interactions and stable conformational preferences.

As of the current literature, a single-crystal X-ray diffraction structure for isolated this compound has not been reported. The compound's physical state at room temperature (often an oil or low-melting solid) can present challenges for the growth of diffraction-quality single crystals.

However, the structural parameters of this molecule can be unequivocally determined when it is incorporated as a ligand in a metal complex. In such cases, the coordination to a metal center often stabilizes the molecule in a fixed conformation and promotes crystallization. For instance, the analysis of ruthenium(II) complexes bearing functionalized pyridine (B92270) ligands provides a powerful analogy for how this compound would be structured in a coordinated state. Crystallographic data for such complexes typically include the crystal system, space group, unit cell dimensions, and atomic coordinates, which together define the precise arrangement of the ligand around the metal ion.

Table 1: Representative Crystallographic Data for a Related Functionalized Pyridine Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.828 (5) |

| b (Å) | 7.535 (4) |

| c (Å) | 18.829 (5) |

| β (°) | 94.369 (5) |

| Volume (ų) | 1531.8 (12) |

| Z | 4 |

Note: This data is for a related quinoline (B57606) carboxylate structure to illustrate typical parameters and is not the title compound.

The conformation of this compound, particularly the dihedral angle between the pyridine and phenoxy rings, is a critical structural feature. This angle is determined by the balance of steric hindrance and electronic effects (conjugation). In the absence of a crystal structure for the free ligand, analysis of related phenoxy-substituted aromatic systems and computational modeling can offer predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the identity and elucidating the structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environment. The aromatic region is of particular diagnostic value, showing signals for the protons on both the pyridine and phenoxy rings. The three adjacent protons on the pyridine ring typically appear as a set of coupled multiplets. The proton at the 4-position (para to the nitrogen) usually presents as a triplet, while the protons at the 3- and 5-positions appear as doublets or doublet of doublets, depending on the coupling constants. The five protons of the phenoxy group typically appear as a set of multiplets in the range of 7.0-7.5 ppm. A key signature is the singlet corresponding to the methyl ester (-OCH₃) protons, which is expected to appear in the upfield region of the spectrum, typically around 3.9-4.0 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | ~7.3-7.5 | d |

| Pyridine H-4 | ~7.8-8.0 | t |

| Pyridine H-5 | ~7.0-7.2 | d |

| Phenoxy H (ortho, para) | ~7.2-7.5 | m |

| Phenoxy H (meta) | ~7.0-7.2 | m |

| Methyl (-OCH₃) | ~3.9 | s |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the various aromatic carbons. The carbonyl carbon is typically the most downfield signal, often appearing above 160 ppm. The carbons of the pyridine ring can be distinguished from those of the phenoxy ring based on their chemical shifts and the influence of the nitrogen atom. The carbon attached to the nitrogen (C2) and the carbon at the 6-position are significantly influenced by the heteroatom and the phenoxy substituent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~165 |

| Pyridine C2 | ~148 |

| Pyridine C3 | ~118 |

| Pyridine C4 | ~139 |

| Pyridine C5 | ~112 |

| Pyridine C6 | ~160 |

| Phenoxy C (ipso) | ~155 |

| Phenoxy C (ortho, para) | ~120-130 |

| Phenoxy C (meta) | ~125 |

| Methyl (-OCH₃) | ~53 |

Note: These are predicted values based on typical ranges for similar structures.

While one-dimensional NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the protons on the pyridine ring. Cross-peaks would be observed between the H-3 and H-4 protons, and between the H-4 and H-5 protons, confirming their adjacent positions. Similarly, correlations among the phenoxy ring protons would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton to its directly attached carbon atom. It would be used to assign the carbon signals for C3, C4, and C5 of the pyridine ring and all the protonated carbons of the phenoxy ring by correlating them to their known proton signals. The methyl proton singlet would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (-OCH₃) would show a correlation to the ester carbonyl carbon (C=O), confirming the ester functionality. Protons on the pyridine ring (e.g., H-5) would show correlations to the carbon bearing the phenoxy group (C6), and protons on the phenoxy ring would correlate to C6 as well, confirming the ether linkage.

Together, these advanced NMR methods provide a robust and comprehensive characterization of the molecular structure of this compound in solution, complementing the solid-state information that would be provided by X-ray crystallography.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. nih.govsaylor.org The spectra are characteristic of the compound's structure, providing a molecular fingerprint. For this compound, the IR and Raman spectra would reveal key stretching and bending vibrations of its constituent functional groups.

Key Vibrational Modes:

C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong, characteristic absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹.

C-O Stretching: The ester C-O and the ether C-O linkages will exhibit stretching vibrations in the fingerprint region of the IR spectrum, generally between 1000-1300 cm⁻¹.

Aromatic C=C Stretching: The pyridine and phenyl rings will display several bands in the 1400-1600 cm⁻¹ region corresponding to C=C bond stretching.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: Specific vibrational modes associated with the pyridine ring system can also be identified.

A comparative analysis of the IR and Raman spectra can be particularly informative, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa, due to the different selection rules governing the two phenomena. d-nb.info

Interactive Data Table: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050-3150 | Medium | Strong |

| Methyl C-H Stretch | 2950-3000 | Medium | Medium |

| Carbonyl C=O Stretch | 1715-1735 | Strong | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1200-1280 | Strong | Weak |

| C-O-C Symmetric Stretch | 1020-1080 | Medium | Medium |

| C-H In-plane Bend | 1000-1300 | Medium | Medium |

| C-H Out-of-plane Bend | 700-900 | Strong | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov This data reveals the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Subsequent fragmentation of the molecular ion would likely involve the cleavage of the ester and ether bonds, being the most labile parts of the molecule. Common fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the ether bond, resulting in fragments corresponding to the phenoxy radical and the pyridine-2-carboxylate radical cation, or vice versa.

Fragmentation of the pyridine or phenyl rings.

While specific mass spectral data for this compound is not widely published, studies on similar compounds, such as phenazopyridine (B135373) and its derivatives, demonstrate the utility of mass spectrometry in identifying the parent compound and its metabolites. google.comgoogle.com The fragmentation patterns observed in these related compounds can help predict the behavior of this compound under mass spectrometric conditions. For instance, studies on the dissociative photoionization of methyl crotonate, another ester, provide insights into the complex isomerization and fragmentation pathways that can occur. rhhz.net Research on C-H activation of phenylpyridines using mass spectrometry also highlights the technique's power in elucidating reaction intermediates and mechanisms. nih.govsemanticscholar.orgresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Structure |

| [M]⁺ | 229.07 | Molecular Ion |

| [M - OCH₃]⁺ | 198.06 | Loss of methoxy group |

| [M - COOCH₃]⁺ | 170.07 | Loss of methoxycarbonyl group |

| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |

| [C₅H₄NCOOCH₃]⁺ | 136.04 | Methyl 6-pyridinylcarboxylate cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. iipseries.org The spectrum is characterized by the wavelength of maximum absorbance (λmax). For this compound, the presence of two aromatic rings (pyridine and phenyl) and the ester group suggests that the UV-Vis spectrum will be dominated by π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions that occur in compounds with double or triple bonds and aromatic systems. They are expected to result in strong absorption bands in the UV region.

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and may appear as shoulders on the main absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima and Electronic Transitions

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π* (Pyridine/Phenyl) | ~220-280 | High | Ethanol |

| n → π* (Carbonyl/N/O) | ~300-340 | Low | Hexane |

Other Advanced Spectroscopic Methods (e.g., Electron Spin Resonance for Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov While this compound itself is not a radical, it can act as a ligand to form coordination complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III)). ESR spectroscopy can then be used to study the electronic structure and coordination environment of the metal center in these complexes. nih.govresearchgate.net

The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the ligand-metal bonding. researchgate.net For instance, if this compound were to form a complex with a copper(II) ion, ESR could be used to probe the coordination of the nitrogen and oxygen donor atoms to the metal center. nih.gov This technique is particularly valuable for characterizing the redox properties and radical generation capabilities of metal complexes, which can be relevant in various chemical and biological processes. nih.gov

Spectroscopic Analysis of 2-Phenoxypyridines and Related Compounds

The spectroscopic analysis of a broader class of 2-phenoxypyridines and related compounds provides a valuable context for understanding the properties of this compound. rsc.org Numerous studies have been conducted on the synthesis and characterization of various substituted phenoxypyridines, often motivated by their potential biological activities. researchgate.netnih.gov

These studies typically employ a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structures of the synthesized compounds. nih.govresearchgate.net For example, a comparative analysis of the absorption and emission properties of different rhenium(I) and iridium(III) complexes with pyridine-based ligands has been performed to understand the influence of substituents on their photophysical properties. researchgate.net Similarly, theoretical studies on substituted pyridine derivatives have been used to predict their spectroscopic properties and provide insights into their molecular structure and electronic characteristics. ijres.org This body of research on related compounds serves as a crucial reference for interpreting the spectroscopic data of this compound and for predicting its chemical behavior.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Geometry Optimization

The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation.

Density Functional Theory (DFT) is a widely used and reliable method for predicting molecular structures and properties. A typical DFT study on Methyl 6-phenoxypyridine-2-carboxylate would involve calculations using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine key geometrical parameters. The expected output would be a data table of optimized bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's 3D shape.

Hypothetical Data Table: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-C3 | Data not available |

| Bond Length | C6-O | Data not available |

| Bond Angle | C2-N1-C6 | Data not available |

| Dihedral Angle | C5-C6-O-C' | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

While DFT is a workhorse, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer different levels of theory and accuracy. Semi-empirical methods, being computationally less expensive, could also provide initial geometric insights. A comparative analysis of results from these different methodologies would help in validating the predicted structure.

Electronic Structure Analysis

Understanding the distribution of electrons within the molecule is crucial for predicting its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Hypothetical Data Table: FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Thermochemical Properties and Energetic Considerations

Computational methods can accurately predict various thermodynamic properties of a molecule in its gaseous state. For this compound, these calculations would provide valuable data on its intrinsic stability and energy.

Hypothetical Data Table: Calculated Thermochemical Parameters

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | Data not available |

| Enthalpy (kcal/mol) | Data not available |

| Gibbs Free Energy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and conformational flexibility. researchgate.netdovepress.com For this compound, MD simulations can elucidate the molecule's conformational landscape, revealing the accessible rotational states and the energetic barriers between them. These simulations solve Newton's equations of motion for the atoms in the molecule, generating trajectories that describe their positions and velocities over time. researchgate.net

By simulating the molecule in different environments, such as in a vacuum or in a solvent, MD can provide information on how the conformational preferences are influenced by intermolecular interactions. The analysis of the simulation trajectories can yield valuable data, including the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the molecule's compactness, and the radial distribution function (RDF) to characterize the interactions with solvent molecules. dovepress.comanalis.com.my

The conformational landscape can be visualized by plotting the potential energy as a function of the key dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most probable conformations of the molecule. Understanding the conformational landscape is essential for rationalizing the molecule's physical and chemical properties and for its potential application in areas such as drug design, where the bioactive conformation is of paramount importance.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers a suite of tools for the prediction of spectroscopic properties, which can be correlated with experimental data to validate theoretical models and aid in spectral assignment. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide valuable structural information.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. stenutz.eufrontiersin.org These predictions are typically performed using density functional theory (DFT) calculations, which can achieve high accuracy when appropriate functionals and basis sets are employed. compchemhighlights.orggithub.io For substituted pyridines, the chemical shifts can be estimated using substituent chemical shift (SCS) parameters, which account for the electronic effects of different functional groups on the pyridine (B92270) ring. stenutz.eu By calculating the NMR spectra for different possible conformations of this compound, it is possible to identify the most likely structure in solution by comparing the predicted spectra with experimental data.

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through computational methods. These calculated spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of the C=O group in the ester, the C-O-C ether linkage, and the vibrations of the pyridine and phenyl rings can be identified. Discrepancies between theoretical and experimental spectra can often be attributed to factors such as intermolecular interactions (e.g., hydrogen bonding) in the solid state or in solution, which are not always perfectly captured by the computational model. researchgate.net The National Institute of Standards and Technology (NIST) provides experimental IR spectra for related compounds like methyl 2-pyridinecarboxylate and methyl 4-pyridinecarboxylate, which can serve as valuable references. nist.govnist.gov

The correlation between predicted and experimental spectra is a powerful tool for structural elucidation and for gaining a deeper understanding of the electronic and vibrational properties of the molecule.

| Spectroscopic Data | Predicted/Experimental | Key Features |

| ¹H NMR | Predicted | Chemical shifts of protons on the pyridine and phenyl rings, and the methyl group of the ester. |

| ¹³C NMR | Predicted | Chemical shifts of carbon atoms in the aromatic rings, the carbonyl group, and the methyl group. |

| IR Spectrum | Experimental/Predicted | C=O stretch, C-O-C stretch, aromatic C-H and C=C bending and stretching vibrations. |

Coordination Chemistry and Ligand Properties6.1. Methyl 6 Phenoxypyridine 2 Carboxylate As a Multidentate Ligand

While the coordination chemistry of related pyridine-carboxylate ligands is a well-documented field of study, there is no available data for the specific methyl ester derivative, this compound. Research in this area tends to focus on the corresponding carboxylic acid (6-phenoxypyridine-2-carboxylic acid) or other derivatives where the carboxylate group is available for coordination. The presence of the methyl ester group fundamentally alters the potential coordination behavior, as the carboxylate oxygen is not deprotonated and is less available for binding to a metal center compared to the anionic carboxylate.

Without experimental evidence, such as crystal structures or spectroscopic data for complexes of this compound, any discussion of its coordination modes, the geometry of its metal complexes, or the mechanisms of their formation would be purely speculative.

Therefore, due to the absence of specific research on this compound within the scientific literature, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and focusing solely on the specified subject.

Despite a comprehensive search of scientific literature, no specific research detailing the use of coordination complexes of This compound for catalytic oxidation reactions or transfer hydrogenation catalysis could be located.

The provided outline requires a focused discussion on the catalytic applications of this specific compound in two distinct areas:

Research Applications of Methyl 6 Phenoxypyridine 2 Carboxylate and Derivatives

Intermediates in Agrochemical Synthesis

Herbicides and Crop Protection Agents

Despite the prevalence of the phenoxypyridine scaffold in herbicidal compounds, a thorough search of chemical and patent literature did not yield specific examples of Methyl 6-phenoxypyridine-2-carboxylate being used as a direct intermediate or precursor in the synthesis of commercial or developmental herbicides and crop protection agents.

Synthesis of Related Agrochemical Compounds

There is no available scientific literature that documents the use of this compound in the synthesis of other related agrochemical compounds.

Applications in Materials Science

The structural components of this compound, such as the aromatic pyridine (B92270) and phenoxy groups, are often found in organic materials with interesting photo- and electroactive properties. These types of molecules are frequently investigated for their potential use in electronic devices.

Organic Light-Emitting Devices (OLEDs) and Related Optoelectronic Materials

Pyridine-containing compounds are widely studied for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. However, there is no specific research in the available scientific literature that describes the synthesis or evaluation of this compound or its direct derivatives for use in OLEDs or other optoelectronic materials.

Photo- and Electroactive Materials

While the combination of a pyridine and a phenoxy group could potentially lead to interesting photo- and electroactive properties, a review of the literature did not reveal any studies on this compound for these applications.

Chemical Probes and Tools in Mechanistic Organic Chemistry

Small molecules with well-defined structures are often used as chemical probes to investigate reaction mechanisms and biological processes. Pyridine carboxylates, for instance, can be used to study enzyme inhibition. nih.gov The specific structure of this compound could theoretically make it a candidate for such studies. However, there is no documented use of this compound as a chemical probe or tool in mechanistic organic chemistry in the available scientific literature.

Precursors for Advanced Organic Materials

This compound serves as a valuable precursor for the development of advanced organic materials, particularly those with tailored photophysical properties. The pyridine-2-carboxylate moiety is a well-known chelating agent for a variety of metal ions. Upon coordination with metal centers, this class of compounds can form metal-organic frameworks (MOFs) and coordination polymers with potential applications in areas such as catalysis, gas storage, and chemical sensing.

The phenoxy substituent plays a crucial role in fine-tuning the electronic properties and steric interactions of the resulting materials. This can influence the luminescence and charge-transfer characteristics of the final assemblies. For instance, the incorporation of such ligands into metal complexes can lead to the creation of phosphorescent materials for organic light-emitting diodes (OLEDs) or fluorescent sensors. Research on related pyridine dicarboxamide and pyridine-dicarboxylate derivatives has shown that they can act as sensitizers for the emission of lanthanide ions, leading to materials with near-infrared luminescence. nih.gov

The general strategy for utilizing pyridine-carboxylate derivatives in advanced materials involves the synthesis of the ligand followed by complexation with a suitable metal salt. The properties of the resulting material can be systematically modified by altering the substituents on the pyridine or phenoxy rings.

Table 1: Potential Applications of Materials Derived from Pyridine-2-Carboxylate Precursors

| Material Type | Precursor Moiety | Potential Application | Relevant Findings |

| Luminescent Metal Complexes | Pyridine-2-carboxylate | OLEDs, chemical sensors | Pyridine-based ligands can sensitize lanthanide ion emission, leading to near-infrared luminescence. nih.gov |

| Coordination Polymers | Pyridine-2,3-dicarboxylic acid | Gas storage, catalysis | Formation of 2D and 3D metal-organic frameworks with photoluminescent properties. researchgate.net |

| Photofunctional Materials | Hydroxypyridine ligands in Rhenium complexes | pH-dependent luminescent probes | Complexes exhibit significant changes in emission intensity with pH, making them suitable for sensing applications. nih.gov |

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent interactions. This compound is an excellent candidate for use in supramolecular self-assembly due to its inherent structural features. The pyridine nitrogen atom and the carboxylate oxygen atoms can act as coordination sites for metal ions, driving the formation of discrete, multi-component assemblies such as macrocycles, catenanes, and cages. scilit.comsemanticscholar.orgoup.com

The self-assembly process is highly dependent on the coordination geometry of the metal ion and the structure of the organic ligand. By carefully selecting the metal center and modifying the pyridine-based ligand, researchers can control the size, shape, and functionality of the resulting supramolecular architecture. The phenoxy group can further influence the assembly process through π-π stacking interactions, which can help to stabilize the final structure. nih.gov These self-assembled structures can encapsulate guest molecules, leading to applications in drug delivery, molecular recognition, and catalysis.

Table 2: Supramolecular Structures from Pyridine-Based Ligands

| Supramolecular Structure | Ligand Type | Metal Ion Example | Key Interactions |

| Macrocycles | Flexible bridging pyridine ligands | Palladium(II) | Coordination bonds |

| Catenanes | Pyridine-based molecular rings | Palladium(II) | Mechanical interlocking, coordination bonds |

| Cages | Tridentate pyridine-based ligands | Palladium(II) | Coordination bonds, guest templating |

| Coordination Polymers | Pyridine- and pyrazole-based ligands | Cobalt(II), Nickel(II) | Coordination bonds, hydrogen bonding, π-π stacking |

Antiviral Research (for derivatives)

Derivatives of this compound have shown promise in the field of antiviral research. The pyridine nucleus is a common scaffold in many biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic properties, including antiviral activity. nih.govmdpi.com

Recent studies have focused on synthesizing and evaluating the antiviral efficacy of various pyridine derivatives. For example, a series of chalcone derivatives containing a phenoxypyridine moiety were designed and synthesized, and their activity against the Tobacco Mosaic Virus (TMV) was evaluated. nih.gov Several of these compounds exhibited significant antiviral activity, with some showing better efficacy than the commercial control agent, ningnanmycin. nih.gov The mechanism of action is believed to involve the binding of the compound to the viral capsid protein, which was supported by molecular docking studies. nih.gov

Another area of research involves the development of isothiazolo[4,3-b]pyridine derivatives as inhibitors of cyclin G-associated kinase (GAK), a host kinase that is essential for the replication of several viruses, including Dengue virus. nih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the pyridine ring can significantly impact their antiviral potency. nih.govdntb.gov.ua These findings suggest that derivatives of this compound could be promising candidates for the development of new antiviral agents.

Table 3: Antiviral Activity of Pyridine Derivatives

| Compound Class | Target Virus/Enzyme | Key Findings | Reference |

| Chalcone derivatives with phenoxypyridine | Tobacco Mosaic Virus (TMV) | Curative and protective activities superior to the control drug, ningnanmycin. nih.gov | nih.gov |

| Isothiazolo[4,3-b]pyridines | Dengue Virus (via GAK inhibition) | Derivatives with a 3,4-dimethoxyphenyl residue showed low nanomolar GAK binding affinity and antiviral activity. nih.gov | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Compounds with cyclopropylamino and aminoindane moieties exhibited notable efficacy. mdpi.com | mdpi.com |

| Heterocyclic carboxamides | Norovirus | Halogenated thiophene ring conjugated to an amide bond was found to be essential for anti-norovirus activity. jst.go.jp | jst.go.jp |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is continually evolving, with a strong emphasis on sustainability and efficiency. numberanalytics.comvcu.edu Future research on Methyl 6-phenoxypyridine-2-carboxylate will likely focus on moving beyond traditional multi-step methods towards more elegant and environmentally benign strategies. organic-chemistry.org A primary area of exploration will be the application of C-H activation reactions. acs.orgnih.gov Palladium-catalyzed dual C-H activation, for instance, has been used for the synthesis of related benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides. acs.org Adapting such methodologies could enable the direct coupling of phenol (B47542) with a pre-functionalized pyridine core, minimizing pre-activation steps and waste. Carboxylate-assisted C–H activation, a process studied for phenylpyridines with various transition metals, presents another promising route where the carboxylate group could direct the regioselective formation of the phenoxy bond. nih.govrsc.org

Furthermore, the adoption of flow chemistry is anticipated to significantly improve the synthesis of pyridine compounds. numberanalytics.commdpi.com Continuous-flow processes offer enhanced safety, scalability, and reduced reaction times compared to batch synthesis. numberanalytics.commdpi.com For example, a five-step batch process for a pyridine-containing HIV drug was condensed into a single continuous step using flow reactors, dramatically increasing yield and reducing costs. vcu.edu Applying flow chemistry to the synthesis of this compound could lead to higher efficiency and better process control. The use of biomass-derived materials as starting feedstocks is another sustainable trend that could be explored for building the pyridine scaffold. numberanalytics.com

| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |

| C-H Activation | Fewer synthetic steps, reduced waste, high atom economy. acs.orgnih.govnih.gov | Achieving high regioselectivity, catalyst cost and stability. acs.orgresearchgate.net |

| Flow Chemistry | Improved safety, scalability, faster reaction times, better process control. numberanalytics.commdpi.com | Initial setup cost, potential for clogging, process optimization. |

| Biomass Feedstocks | Use of renewable starting materials, potential for novel derivatives. numberanalytics.com | Availability and processing of starting materials, developing efficient conversion pathways. |

Exploration of New Derivatization Chemistries and Bio-isosteric Replacements

Future work will undoubtedly involve the chemical modification of the this compound core to modulate its properties. Derivatization of the pyridine-2-carboxylate moiety can be achieved through methods like the mixed anhydride (B1165640) method, allowing for the creation of a diverse library of esters. researchgate.netnih.gov The pyridine ring itself offers multiple sites for functionalization. Computational tools like the aryne distortion model can predict regioselectivity for nucleophilic additions on substituted pyridynes, enabling controlled synthesis of derivatives that are otherwise difficult to access. nih.gov

A significant trend in medicinal chemistry is the use of bio-isosteres—substituents or groups with similar physical or chemical properties that impart desirable changes in biological activity. estranky.skresearchgate.net For this compound, several bio-isosteric replacements could be explored. The central phenoxy-pyridine linkage is a key target for modification. nih.gov Replacing the phenyl ring with a cyclohexyl ring or various heteroaromatic rings can alter hydrophobic interactions and modulate properties like hERG activity. cambridgemedchemconsulting.com The pyridine ring could be replaced by surrogates like 3-azabicyclo[3.1.1]heptane to create novel, patentable structures with improved physicochemical properties. researchgate.net Recently, 2-difluoromethylpyridine has been demonstrated as an effective bio-isostere for pyridine-N-oxide, suggesting that similar fluorinated motifs could be explored to enhance activity. rsc.org

| Moiety | Potential Bio-isosteric Replacement | Desired Outcome |

| Phenyl Ring | Cyclohexyl, Pyridyl, Thiazole, Pyrazole. cambridgemedchemconsulting.com | Altered hydrophobicity, modified protein-ligand interactions, reduced off-target effects. |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane, other saturated scaffolds. researchgate.net | Improved physicochemical properties (e.g., solubility), novel intellectual property. |

| Ester Group | Amide, Oxadiazole, 1,2,3-Triazole. | Enhanced metabolic stability, modified hydrogen bonding potential. |

| Phenoxy Linker | Thioether, Amine, Methylene (B1212753). | Altered bond angles and rotational freedom, new interaction possibilities. |

Integration of Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and mass spectrometry are foundational, future research will benefit from the integration of more advanced spectroscopic methods for a deeper structural and functional understanding. Two-dimensional NMR techniques, such as NOESY, are crucial for elucidating the precise 3D structure and conformation of complex heterocyclic molecules in solution. ipb.pt For pyridine derivatives, 15N NMR can be particularly informative for studying phenomena like prototropic tautomerism, which can be missed by 1H and 13C NMR alone. siftdesk.org Zero-field NMR (ZULF NMR) is an emerging technique that can provide direct access to intramolecular J-couplings, offering a powerful tool for the analysis of hyperpolarized pyridine derivatives. nih.gov

Surface-Enhanced Raman Scattering (SERS) is another powerful technique for probing the interaction of pyridine-containing molecules with metal surfaces. nih.govcore.ac.uk By analyzing the vibrational modes of this compound adsorbed on SERS-active substrates (like silver, gold, or copper), researchers can gain insights into its molecular orientation and the chemical enhancement effects at interfaces. acs.orgresearchgate.net This is particularly relevant for applications in catalysis and functional materials. DFT calculations can be used in conjunction with SERS to analyze differential Raman scattering and understand how the electronic properties of the metal and binding interactions influence the SERS signals. acs.orgacs.org

Deeper Computational Modeling of Reactivity, Selectivity, and Properties

Computational chemistry is poised to play an increasingly predictive role in the study of this compound. Density Functional Theory (DFT) will be a cornerstone for investigating the molecule's fundamental properties. DFT calculations can be used to optimize molecular geometry, analyze vibrational spectra, and determine electronic properties like HOMO-LUMO energy gaps, which explain charge transfer within the molecule. researchgate.net Such calculations have been used to study the reactivity of substituted pyridines in SNAr reactions, confirming the most electrophilic centers for nucleophilic attack. researchgate.net This predictive power can guide the design of new derivatization strategies.

Beyond static DFT calculations, molecular dynamics (MD) simulations will offer insights into the dynamic behavior of the molecule and its interactions with its environment, such as in a protein binding site or within a material matrix. Furthermore, computational models can predict regioselectivity. For instance, the aryne distortion model, which is computationally derived, has been successfully used to predict the site of nucleophilic attack on substituted 3,4-pyridynes. nih.gov Applying these advanced computational approaches will accelerate the discovery of new derivatives with tailored reactivity and properties.

Expanding Coordination Chemistry Applications into New Catalytic Systems

The pyridine-2-carboxylate scaffold is an excellent ligand for coordinating with transition metals. nih.govchemscene.com The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate group can act as a bidentate or even tridentate chelating agent, forming stable complexes with metals like platinum, copper, and nickel. researchgate.netresearchgate.netnih.govmdpi.com Future research will focus on synthesizing novel metal complexes of this compound and its derivatives and exploring their catalytic activities.

The electronic and steric properties of the ligand can be fine-tuned by modifying the phenoxy group or other positions on the pyridine ring. This modulation can influence the activity and selectivity of the metal center in catalytic reactions. For example, nickelacyclic carboxylates containing pyridine ligands have been applied in C-C and C-S linkage reactions. researchgate.net Iron complexes with redox-active pyridine ligands have been shown to activate strong C-H and C-N bonds. nih.gov By designing appropriate derivatives of this compound, it may be possible to develop new, highly efficient catalysts for challenging organic transformations, such as C-H functionalization or CO2 utilization. researchgate.netresearchgate.netchemistryviews.org

Novel Applications in Functional Materials beyond Current Scope

Pyridine-based compounds are integral components of various functional materials, a field where this compound could find new applications. organic-chemistry.org In optoelectronics, pyridine derivatives are used as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. rsc.org The donor-acceptor nature of molecules containing both electron-rich (like phenoxy) and electron-deficient (pyridine) moieties can be exploited to tune frontier energy levels (HOMO/LUMO) for efficient charge transport. rsc.orgacs.org By functionalizing the pyrene (B120774) and pyridine units, for example, researchers have developed materials with high triplet energies and thermal stability, leading to OLEDs with reduced efficiency roll-off. acs.orgnih.govoup.com

The ligand properties of this compound also make it a candidate for constructing Metal-Organic Frameworks (MOFs). The directionality of the pyridine and carboxylate groups could be used to build porous, crystalline structures with applications in gas storage, separation, or heterogeneous catalysis. Terpyridine derivatives, close structural relatives, are already widely used in this context. researchgate.net

| Material Class | Potential Role of this compound | Key Properties to Optimize |

| OLEDs | As a hole- or electron-transporting material, or as a host for emitters. rsc.orgresearchgate.net | HOMO/LUMO levels, triplet energy, thermal stability, film-forming ability. |

| Perovskite Solar Cells | As a dopant-free hole-transporting material or additive to improve stability. rsc.org | Energy level alignment with perovskite, hydrophobicity, film uniformity. |

| Metal-Organic Frameworks (MOFs) | As an organic linker to build porous structures. | Porosity, thermal and chemical stability, catalytic activity of metal nodes. |

| Polymers | As a monomer unit to create functional polymers with specific optical or catalytic properties. | Solubility, processability, thermal stability, desired functionality. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Furthermore, ML models can be trained to predict the physicochemical and biological properties of new, hypothetical derivatives without the need for their synthesis and testing. researchgate.net By creating a dataset of known phenoxypyridine derivatives and their properties, quantitative structure-property relationship (QSPR) models can be developed to predict characteristics like solubility, permeability, or catalytic activity for newly designed analogs. researchgate.net Generative models, a type of AI, can even design entirely new molecules based on desired property profiles, exploring the vast chemical space around the this compound scaffold to identify candidates with optimized performance for specific applications.

Q & A

Basic: What are common synthetic routes for preparing Methyl 6-phenoxypyridine-2-carboxylate?

The synthesis typically involves esterification or cross-coupling reactions . For example:

- Esterification : Reacting 6-phenoxypyridine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Palladium-mediated coupling : Using Suzuki-Miyaura coupling to introduce the phenoxy group to a pre-functionalized pyridine core (e.g., 6-chloropyridine-2-carboxylate derivatives) .

- Hydrogenation : Catalytic hydrogenation (e.g., PtO₂) can reduce intermediates, as seen in analogous pyridine carboxylate hydrogenation to piperidines .

Basic: How should this compound be purified and characterized?

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Characterization :

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl ester peak at ~3.9 ppm, aromatic protons) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure using programs like SHELXL or ORTEP for absolute configuration validation .

Advanced: How can catalytic hydrogenation conditions be optimized for derivatives of this compound?

- Catalyst selection : PtO₂ or Pd/C are effective for pyridine ring hydrogenation; PtO₂ may reduce conjugated alkenes simultaneously .

- Solvent effects : Use polar aprotic solvents (e.g., CH₃CN) to enhance reaction rates.

- Pressure and temperature : Higher H₂ pressure (3–5 atm) and moderate temperatures (50–70°C) improve yield while minimizing side reactions. Monitor via TLC or HPLC for intermediate stability .

Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

- Multi-technique approach : Combine NMR (e.g., 2D COSY/NOESY for spatial correlations), IR (ester C=O stretch ~1700 cm⁻¹), and X-ray diffraction.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm assignments .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .

Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design stability studies for this compound under varying conditions?

- Forced degradation : Expose to heat (40–80°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use HPLC with UV detection to track degradation products (e.g., hydrolysis to carboxylic acid).

- pH stability : Test in buffered solutions (pH 1–12) to identify labile functional groups (e.g., ester hydrolysis in acidic/basic conditions) .

Advanced: How to assess the environmental impact of this compound given limited ecotoxicological data?

- Read-across approach : Estimate persistence, bioaccumulation, and toxicity using data from structurally similar compounds (e.g., pyridine esters).

- Computational models : Employ QSAR tools like EPI Suite to predict logP (lipophilicity) and biodegradation potential.

- Experimental testing : Conduct OECD 301/302 tests for aerobic degradation or algal toxicity assays if preliminary data suggests risks .

Basic: What are the key applications of this compound in drug discovery?

- Pharmacophore development : The ester group enhances bioavailability, while the phenoxy moiety can target aromatic binding pockets (e.g., kinase inhibitors).

- Intermediate synthesis : Used to prepare amide or hydrazide derivatives via nucleophilic substitution .

Advanced: How to handle reactive intermediates during the synthesis of this compound derivatives?

- Low-temperature techniques : Perform lithiation or Grignard reactions at –78°C (dry ice/acetone bath) to control exothermicity.

- In situ quenching : Use aqueous NH₄Cl or NaHCO₃ to neutralize reactive species (e.g., acyl chlorides) before isolation.

- Protective groups : Temporarily block sensitive sites (e.g., hydroxyls with TMS groups) to prevent side reactions .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic aromatic substitution sites.

- Molecular docking : Screen against protein targets (e.g., CYP450 enzymes) to predict metabolic pathways.

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic regions for reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.